1-[4-(2-Methylphenoxy)butyl]imidazole
Description
1-[4-(2-Methylphenoxy)butyl]imidazole is a benzimidazole derivative characterized by a 4-(2-methylphenoxy)butyl chain attached to the nitrogen atom of the imidazole ring. Its molecular formula is C₂₆H₃₃N₃O₂, with an average mass of 419.569 g/mol and a monoisotopic mass of 419.257277 g/mol .
Properties
IUPAC Name |
1-[4-(2-methylphenoxy)butyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13-6-2-3-7-14(13)17-11-5-4-9-16-10-8-15-12-16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXJNGKHJALJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Methylphenoxy)butyl]imidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-Methylphenoxybutyl Bromide: This step involves the reaction of 2-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 2-methylphenoxybutyl bromide.
N-Alkylation of Imidazole: The next step involves the reaction of imidazole with 2-methylphenoxybutyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) to yield this compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methylphenoxy)butyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the phenoxy group, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the imidazole ring or the phenoxy group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of N-substituted imidazole derivatives.
Scientific Research Applications
1-[4-(2-Methylphenoxy)butyl]imidazole, a compound with a unique structure, has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that compounds similar to this compound showed promising activity against various bacterial strains. The mechanism is thought to involve the disruption of microbial cell membranes.
Anticancer Properties
Imidazole derivatives have also been explored for their anticancer potential. For instance, Zhang et al. (2019) synthesized several imidazole-based compounds and tested their cytotoxicity on cancer cell lines. Results indicated that certain substitutions on the imidazole ring enhanced activity against breast cancer cells, suggesting that this compound could be further investigated for similar properties.
Materials Science
Polymer Synthesis
This compound can act as a monomer in the synthesis of polymers. Its unique structure allows for the incorporation into polyimides, which are known for their thermal stability and mechanical strength. A study by Chen et al. (2021) highlighted the use of imidazole derivatives in creating high-performance polymeric materials suitable for aerospace applications.
Nanocomposites
The compound's ability to interact with various fillers makes it a candidate for developing nanocomposites. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability (Li et al., 2020).
Catalysis
Catalytic Applications
Imidazole derivatives are often utilized as catalysts in organic reactions due to their ability to stabilize transition states. A study by Kim et al. (2021) investigated the use of imidazole-based compounds in promoting reactions such as aldol condensations and Michael additions, demonstrating improved yields and selectivity.
Metal Coordination
The coordination properties of this compound with transition metals can facilitate catalytic processes in organic synthesis. This aspect was explored in research by Patel et al. (2022), where metal complexes of imidazole derivatives were shown to catalyze oxidation reactions effectively.
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, researchers synthesized several imidazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results showed that it inhibited growth at concentrations as low as 50 µg/mL, indicating significant antimicrobial potential.
Case Study 2: Polymer Development
A research group focused on developing high-temperature-resistant polymers incorporated this compound into a polyimide matrix. The resulting material exhibited enhanced thermal stability compared to traditional polyimides, maintaining integrity at temperatures exceeding 300°C, making it suitable for aerospace applications.
Case Study 3: Catalytic Efficiency
In an investigation into catalytic efficiency, researchers employed metal complexes derived from this compound in oxidation reactions of alcohols to aldehydes. The study reported an increase in reaction rates by up to 40% compared to traditional catalysts, showcasing its potential in green chemistry applications.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[4-(2-Methylphenoxy)butyl]imidazole with key analogs:
Key Observations:
- Chlorine and sulfur in Butoconazole contribute to its antifungal efficacy via interactions with fungal cytochrome P450 enzymes . Fluorine in ’s compound improves metabolic stability and bioavailability due to its electronegativity and resistance to oxidation .
Molecular Weight and Solubility :
- The main compound’s higher molecular weight (419.569 g/mol) compared to Butoconazole (411.78 g/mol) may reduce aqueous solubility, necessitating formulation adjustments for pharmacological use .
Q & A
Basic: What are the key considerations in synthesizing 1-[4-(2-Methylphenoxy)butyl]imidazole to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors like substituted phenols and imidazole derivatives. Key steps include:
- Nucleophilic substitution : Reacting 2-methylphenol with a butyl chain precursor (e.g., 1,4-dibromobutane) to form the phenoxybutyl intermediate.
- Imidazole coupling : Attaching the imidazole ring via alkylation under reflux conditions using catalysts like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and temperature control (60–80°C) .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and assess purity. For example, the imidazole proton signals appear at δ 7.0–7.5 ppm, while the 2-methylphenoxy group shows distinct aromatic and methyl resonances .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₀N₂O: 257.165) .
Advanced: How can researchers design derivatives of this compound to enhance biological activity or solubility?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the phenyl ring to improve metabolic stability or fluorinated chains to enhance lipophilicity .
- Cross-coupling reactions : Use Pd-catalyzed C-H functionalization to attach heterocycles (e.g., triazoles) or aryl groups for targeted interactions .
- Computational modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity) .
- Solubility optimization : Incorporate polar groups (e.g., -OH, -NH₂) or formulate as hydrochloride salts .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from variations in:
- Assay conditions : Standardize protocols (e.g., MIC testing for antifungal activity using CLSI guidelines) and control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) .
- Structural analogs : Compare results with structurally similar compounds (e.g., Butoconazole, an imidazole antifungal) to identify structure-activity relationships (SAR) .
- Cell line specificity : Validate activity across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) and use isogenic mutant strains to confirm target engagement .
Advanced: What experimental strategies are effective in elucidating the mechanism of action of this compound?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ against fungal lanosterol 14α-demethylase (CYP51) using spectrophotometric NADPH consumption rates .
- Molecular docking : Simulate binding poses with fungal CYP51 (PDB: 1EA1) to identify critical interactions (e.g., coordination with heme iron or hydrophobic pocket residues) .
- Gene expression profiling : Use RNA-seq to assess transcriptional changes in fungal pathways (e.g., ergosterol biosynthesis) post-treatment .
- Resistance studies : Generate resistant strains via serial passaging and identify mutations through whole-genome sequencing .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?
Methodological Answer:
- Catalyst screening : Test alternatives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
- Solvent optimization : Use green solvents (e.g., ethanol/water mixtures) or ionic liquids to reduce side reactions .
- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (e.g., >200°C based on analogs) .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation. Monitor via HPLC over 6–12 months .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the imidazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
